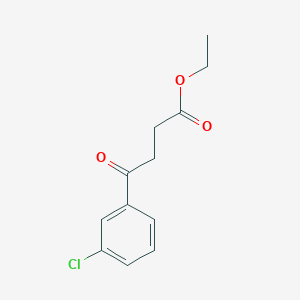

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

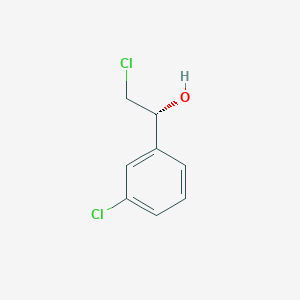

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate, also known as Ethyl (3-chlorobenzoyl)acetate or Ethyl 3-(3-chlorophenyl)-3-oxopropanoate, is a chemical compound with the molecular formula ClC6H4COCH2CO2C2H5 . It has a molecular weight of 226.66 .

Synthesis Analysis

While specific synthesis methods for Ethyl 4-(3-chlorophenyl)-4-oxobutyrate were not found, related compounds such as piperazine derivatives have been synthesized through methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles .

Molecular Structure Analysis

The molecular structure of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate consists of a chlorinated phenyl group attached to a carbonyl group, which is further connected to an ethyl ester group .

Physical And Chemical Properties Analysis

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate has a density of 1.213 g/mL at 25 °C and a boiling point of 257-258 °C . It also has a refractive index of 1.5460 .

Applications De Recherche Scientifique

Medicinal Chemistry: Antimicrobial Agents

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate: has been explored for its potential in medicinal chemistry, particularly as a scaffold for developing antimicrobial agents. The compound’s structure allows for the incorporation of various pharmacophores that can enhance its activity against a range of microbial pathogens. Research indicates that derivatives of this compound exhibit promising antibacterial activity, which is crucial in the fight against antibiotic-resistant strains .

Material Science: Organic Semiconductors

In the field of material science, this compound is utilized as a precursor for synthesizing organic semiconductors. Its molecular structure is conducive to creating pi-conjugated systems that are essential for the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications are pivotal in advancing flexible electronics and display technologies .

Industrial Chemistry: Synthesis of Fine Chemicals

The compound serves as a versatile intermediate in the synthesis of fine chemicals used in various industrial applications. Its reactivity enables it to undergo transformations such as oxidative cross-coupling and chlorination, leading to the production of valuable chemical entities. These synthesized chemicals have applications ranging from pharmaceuticals to agrochemicals, showcasing the compound’s industrial significance .

Pharmacology: Drug Development

In pharmacology, Ethyl 4-(3-chlorophenyl)-4-oxobutyrate is investigated for its role in drug development. The compound’s ability to be modified into various derivatives makes it a valuable tool for creating new drug candidates with enhanced pharmacokinetic properties. This adaptability is essential for designing drugs with better efficacy and reduced side effects .

Organic Synthesis: Heterocyclic Compounds

This compound is also significant in organic synthesis, particularly in the construction of heterocyclic compounds. Its chemical structure allows for reactions that lead to the formation of rings containing nitrogen, sulfur, or oxygen atoms. These heterocycles are important in developing pharmaceuticals, agrochemicals, and dyes .

Agrochemicals: Pesticide Development

Lastly, the compound’s derivatives are being studied for their use in developing new pesticides. The structural flexibility of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate enables the creation of compounds that can target specific pests, offering a more tailored approach to pest management in agriculture .

Safety and Hazards

While specific safety data for Ethyl 4-(3-chlorophenyl)-4-oxobutyrate was not found, related compounds suggest that precautions should be taken to avoid skin and eye contact, and inhalation . It should be used only in well-ventilated areas and personal protective equipment like dust masks, eyeshields, and gloves should be worn .

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives, which are structurally similar, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 4-(3-chlorophenyl)-4-oxobutyrate may interact with its targets in a way that influences these biological activities.

Biochemical Pathways

Indole derivatives have been shown to affect various biochemical pathways due to their diverse biological activities . Therefore, it’s plausible that Ethyl 4-(3-chlorophenyl)-4-oxobutyrate may also influence multiple biochemical pathways, leading to downstream effects.

Result of Action

Given the diverse biological activities of similar indole derivatives , it’s plausible that Ethyl 4-(3-chlorophenyl)-4-oxobutyrate may have a wide range of molecular and cellular effects.

Propriétés

IUPAC Name |

ethyl 4-(3-chlorophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAPWOAZDOMSPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645575 |

Source

|

| Record name | Ethyl 4-(3-chlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate | |

CAS RN |

147374-00-3 |

Source

|

| Record name | Ethyl 4-(3-chlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B123333.png)

![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)